3-Penten-2-one, 4,4'-(1,2-ethanediyldiimino)bis-, (3Z,3'Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Penten-2-one, 4,4’-(1,2-ethanediyldiimino)bis-, (3Z,3’Z)- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 3-penten-2-one moieties linked by an ethanediyldiimino bridge, and it exists in the (3Z,3’Z) configuration. The compound’s structure suggests significant electron-accepting capabilities due to the presence of the CCl3 group, which induces a larger positive charge on the remote carbonyl .
Preparation Methods
The synthesis of 3-Penten-2-one, 4,4’-(1,2-ethanediyldiimino)bis-, (3Z,3’Z)- typically involves the reaction of 1,1,1-trichloroacetylacetone with ethylenediamine. This reaction forms a Schiff base, which is then characterized and crystallized. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
3-Penten-2-one, 4,4’-(1,2-ethanediyldiimino)bis-, (3Z,3’Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or reduced ketones.
Scientific Research Applications
3-Penten-2-one, 4,4’-(1,2-ethanediyldiimino)bis-, (3Z,3’Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and coordination compounds.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Penten-2-one, 4,4’-(1,2-ethanediyldiimino)bis-, (3Z,3’Z)- involves its ability to form stable complexes with metal ions. This interaction is facilitated by the electron-accepting properties of the CCl3 group and the imino groups, which can coordinate with metal centers. These complexes can then participate in various catalytic and biochemical processes, influencing molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds to 3-Penten-2-one, 4,4’-(1,2-ethanediyldiimino)bis-, (3Z,3’Z)- include:
3-Penten-2-one: A simpler α,β-unsaturated ketone with similar reactivity but lacking the ethanediyldiimino bridge.
4,4’-(1,2-ethanediyldiimino)bis(1,1,1-trichloro-3-penten-2-one): A closely related compound with similar structural features but different substituents.
Ethylidene acetone: Another α,β-unsaturated ketone with similar reactivity but different structural properties.
Properties
CAS No. |
56570-48-0 |
---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(Z)-4-[2-[[(Z)-4-oxopent-2-en-2-yl]amino]ethylamino]pent-3-en-2-one |
InChI |
InChI=1S/C12H20N2O2/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16/h7-8,13-14H,5-6H2,1-4H3/b9-7-,10-8- |
InChI Key |
JBPDKWSODLKWPV-XOHWUJONSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/NCCN/C(=C\C(=O)C)/C |
Canonical SMILES |
CC(=CC(=O)C)NCCNC(=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.